molecular formula C9H6BrNO2S B6267593 methyl 4-bromo-2-isothiocyanatobenzoate CAS No. 1360960-47-9

methyl 4-bromo-2-isothiocyanatobenzoate

Cat. No.: B6267593
CAS No.: 1360960-47-9
M. Wt: 272.1
InChI Key:
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Description

Methyl 4-bromo-2-isothiocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with bromine and isothiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-isothiocyanatobenzoate typically involves the reaction of methyl 4-bromo-2-aminobenzoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: Methyl 4-bromo-2-aminobenzoate

    Reagent: Thiophosgene (CSCl2)

    Solvent: Dichloromethane (CH2Cl2)

    Conditions: Low temperature (0-5°C)

The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-isothiocyanatobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as primary amines (RNH2) or secondary amines (R2NH) in solvents like ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Addition Reactions: Formation of thiourea derivatives.

Scientific Research Applications

Methyl 4-bromo-2-isothiocyanatobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-isothiocyanatobenzoate primarily involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The bromine atom can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-aminobenzoate: The precursor in the synthesis of methyl 4-bromo-2-isothiocyanatobenzoate.

    Methyl 4-bromo-2-nitrobenzoate: Another derivative of benzoic acid with different functional groups.

    Methyl 4-bromo-2-hydroxybenzoate: A compound with a hydroxyl group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and potential applications. The isothiocyanate group is particularly valuable for bioconjugation and labeling studies, while the bromine atom provides opportunities for further functionalization through nucleophilic substitution reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-bromo-2-isothiocyanatobenzoate can be achieved through a two-step reaction process. The first step involves the synthesis of 4-bromo-2-nitrobenzoic acid, which is then converted to the final product through a reaction with thionyl chloride and potassium thiocyanate.", "Starting Materials": [ "4-bromo-2-hydroxybenzoic acid", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Thionyl chloride", "Potassium thiocyanate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid", "1. Dissolve 4-bromo-2-hydroxybenzoic acid in concentrated sulfuric acid.", "2. Add a solution of sodium nitrite in water to the above mixture at 0-5°C.", "3. Stir the reaction mixture for 10-15 minutes.", "4. Add a solution of nitric acid dropwise to the above mixture at 0-5°C.", "5. Stir the reaction mixture for 1-2 hours at room temperature.", "6. Pour the reaction mixture into ice-cold water and collect the yellow precipitate by filtration.", "7. Wash the precipitate with water and dry it in a vacuum oven to obtain 4-bromo-2-nitrobenzoic acid.", "Step 2: Conversion of 4-bromo-2-nitrobenzoic acid to methyl 4-bromo-2-isothiocyanatobenzoate", "1. Dissolve 4-bromo-2-nitrobenzoic acid in dry methanol.", "2. Add thionyl chloride dropwise to the above mixture at 0-5°C.", "3. Stir the reaction mixture for 1-2 hours at room temperature.", "4. Evaporate the excess thionyl chloride under reduced pressure.", "5. Dissolve the residue in dry methanol.", "6. Add potassium thiocyanate to the above mixture and stir for 1-2 hours at room temperature.", "7. Filter the reaction mixture and wash the precipitate with water.", "8. Dry the precipitate in a vacuum oven to obtain methyl 4-bromo-2-isothiocyanatobenzoate." ] }

CAS No.

1360960-47-9

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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